molecular formula C14H16O3 B1328072 Cyclobutyl 4-(1,3-dioxolan-2-YL)phenyl ketone CAS No. 898760-86-6

Cyclobutyl 4-(1,3-dioxolan-2-YL)phenyl ketone

Cat. No. B1328072
CAS RN: 898760-86-6
M. Wt: 232.27 g/mol
InChI Key: UOLDNSVNVLTFPV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Cyclobutyl 4-(1,3-dioxolan-2-YL)phenyl ketone can be analyzed using techniques such as NMR spectroscopy . The exact structure is not provided in the search results.


Physical And Chemical Properties Analysis

Cyclobutyl 4-(1,3-dioxolan-2-YL)phenyl ketone has a molecular weight of 232.27 g/mol. Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .

Scientific Research Applications

Synthesis of Monoprotected 1,4-Diketones

Research by Mosca et al. (2001) investigated the synthesis of monoprotected 1,4-diketones through photosensitized hydrogen abstraction from 2-alkyl-1,3-dioxolanes, yielding corresponding 1,3-dioxolan-2-yl radicals. These radicals are then trapped by α,β-unsaturated ketones, a process demonstrated to be effective with cyclic enones like cyclopentenone, cyclohexenone, and 4-hydroxy-cyclopentenone (Mosca, Fagnoni, Mella, & Albini, 2001).

Reactivity of Arylcarbinyloxyl Radicals

Bietti et al. (2005) conducted a product and kinetic study on tertiary arylcarbinyloxyl radicals, including those bearing alpha-cyclobutyl groups. They found that these radicals exhibit specific fragmentation regioselectivity, governed by the stability of the radical formed by beta-scission (Bietti, Gente, & Salamone, 2005).

Investigation of Cyclobutylcarbinyl Phenyl Ketones

A study by Güven and Peynircioǧlu (2002) on cyclobutylcarbinyl phenyl ketones assessed the stabilization of adjacent carbanion centers by four-membered rings. Unlike cyclopropyl groups, they found no significant stabilization by the cyclobutyl-substituted groups (Güven & Peynircioǧlu, 2002).

Polar Cycloaddition of Ketones with Carbonyl Ylides

Bentabed-Ababsa et al. (2008) investigated the [3 + 2] cycloaddition reaction between carbonyl ylides and ketones, leading to substituted dioxolanes and spirocyclic dioxolane indolinones. This study highlighted the effects of microwave irradiation on the reaction outcome (Bentabed-Ababsa et al., 2008).

Asymmetric Transfer Hydrogenation of Ketones

Peach et al. (2006) researched the asymmetric transfer hydrogenation of cyclic and acyclic α,β-unsaturated ketones. They proposed a mechanism for the formation of 4-phenyl-[1,3]-dioxolan-2-one from α-tosyloxy- and halo-substituted acetophenones (Peach et al., 2006).

Asymmetric Aldol Reactions of Cyclobutyl Derivatives

Bernard et al. (2007) described the l-proline-catalyzed direct asymmetric aldol reactions of 1-phenylthiocycloalkyl carboxaldehydes with ketones, facilitating the synthesis of spiro- and fused-cyclobutyl tetrahydrofurans and cyclopentanones (Bernard et al., 2007).

properties

IUPAC Name

cyclobutyl-[4-(1,3-dioxolan-2-yl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c15-13(10-2-1-3-10)11-4-6-12(7-5-11)14-16-8-9-17-14/h4-7,10,14H,1-3,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOLDNSVNVLTFPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)C2=CC=C(C=C2)C3OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645142
Record name Cyclobutyl[4-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclobutyl 4-(1,3-dioxolan-2-YL)phenyl ketone

CAS RN

898760-86-6
Record name Cyclobutyl[4-(1,3-dioxolan-2-yl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898760-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutyl[4-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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